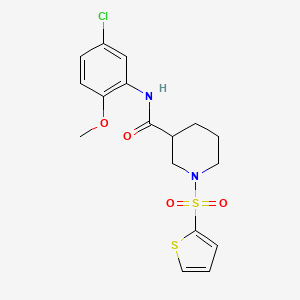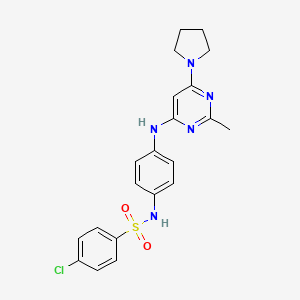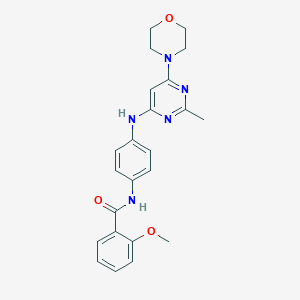
N-(4-ethoxyphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ETHOXYPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethoxyphenyl, fluorine, and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ETHOXYPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted benzamides .
Aplicaciones Científicas De Investigación
N-(4-ETHOXYPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-(4-ETHOXYPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with voltage-gated ion channels, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(thiophen-2-yl) nicotinamide: Shares the thiophene moiety and has similar bioactive properties.
Suprofen: Contains a 2-substituted thiophene framework and is known for its anti-inflammatory properties.
Articaine: A thiophene-based local anesthetic used in dentistry.
Uniqueness
N-(4-ETHOXYPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and fluorine groups can enhance its lipophilicity and metabolic stability, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C20H18FNO2S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18FNO2S/c1-2-24-16-11-9-15(10-12-16)22(14-17-6-5-13-25-17)20(23)18-7-3-4-8-19(18)21/h3-13H,2,14H2,1H3 |
Clave InChI |
BPWJTVLPDWHVDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11332741.png)
![2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11332750.png)
![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332756.png)


![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332769.png)
![N-(biphenyl-2-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332774.png)
![N-(5-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332777.png)
![2-(4-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11332783.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11332788.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11332793.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide](/img/structure/B11332802.png)

